2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Description
2-Bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group. The compound’s structure includes a pyridine ring substituted at position 5 with a 1-methylpyrazole moiety, connected via a methylene linker to the benzamide nitrogen.
Properties
IUPAC Name |
2-bromo-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-22-11-14(10-21-22)13-6-12(7-19-9-13)8-20-17(23)15-4-2-3-5-16(15)18/h2-7,9-11H,8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDADWZKOECEXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, identified by CAS number 2034461-72-6, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer cell lines, and relevant case studies.
The molecular formula of this compound is C17H15BrN4O, with a molecular weight of 371.2 g/mol. Its structure is characterized by the presence of a bromine atom and a pyrazole moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15BrN4O |
| Molecular Weight | 371.2 g/mol |
| CAS Number | 2034461-72-6 |
The biological activity of this compound primarily involves the inhibition of specific cancer cell proliferation pathways. The compound shows potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
Anticancer Activity
Recent studies have demonstrated that derivatives containing pyrazole and pyridine structures exhibit significant anticancer properties. For example:
-
Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The reported IC50 values indicate the concentration required to inhibit cell growth by 50%:
- MCF7: IC50 = 0.39 µM
- A549: IC50 = 0.46 µM
- HCT116: IC50 = 0.07 µM
- Mechanistic Insights : The compound's mechanism involves inducing apoptosis and inhibiting tumor growth through DNA binding interactions and kinase inhibition, which are critical for cancer cell survival and proliferation.
Case Studies
Several studies have evaluated the effectiveness of pyrazole derivatives similar to this compound:
Study 1: Cytotoxicity Evaluation
A study by Huang et al. assessed the anticancer potential of pyrazole derivatives against MCF7 and SF-268 cell lines, reporting GI50 values that indicate significant cytotoxicity at low concentrations .
Study 2: Kinase Inhibition
Research conducted by Zhang et al. explored the binding affinity of pyrazole-containing compounds to Aurora-A kinase, revealing a strong inhibitory effect with an IC50 value as low as 0.16 µM against this target .
Comparison with Similar Compounds
Structural Features
The target compound shares a benzamide core with multiple analogues but differs in substituents and heterocyclic systems:
Key Observations :
Physicochemical Properties
Analysis :
- The target’s bromo substituent may increase molecular weight and lipophilicity compared to chloro or methyl groups.
- Pyridine and pyrazole systems could enhance solubility relative to thiazol or thienopyrazole analogues due to nitrogen-rich heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
